molecular formula C15H23N3O2 B7779772 (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine

(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine

Cat. No.: B7779772
M. Wt: 277.36 g/mol
InChI Key: JPUYCBRZVLMKIS-ZDUSSCGKSA-N
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Description

(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:

    Protection of the amine group: The starting material, (S)-3-amino-pyrrolidine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming (S)-1-Boc-3-amino-pyrrolidine.

    Nucleophilic substitution: The protected amine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Pyridin-4-ylmethyl chloride, triethylamine (TEA).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

    Deprotection: (S)-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-4-ylmethyl group can interact with aromatic residues in the binding site, while the pyrrolidine ring provides conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-3-N-(Pyridin-3-ylmethyl)-amino-pyrrolidine
  • (S)-1-Boc-3-N-(Pyridin-2-ylmethyl)-amino-pyrrolidine
  • (S)-1-Boc-3-N-(Phenylmethyl)-amino-pyrrolidine

Uniqueness

(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is unique due to the position of the pyridin-4-ylmethyl group, which can influence its binding properties and reactivity. The Boc protecting group also provides stability during synthetic transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYCBRZVLMKIS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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